Liensinine, a bisbenzyltetrahydroisoquinoline alkaloid, is primarily isolated from the seed embryo of the lotus plant (Nelumbo nucifera Gaertn.) [, , , , , , ]. As a major bioactive component of Nelumbo nucifera, particularly abundant in its embryo loti “Lien Tze Hsin” (green embryo of mature seed) [, ], Liensinine has garnered significant attention in scientific research for its diverse biological activities. These include, but are not limited to, anti-tumor [, , , , , , , , ], anti-inflammatory [, ], and neuroprotective effects [, ].
Liensinine is a natural alkaloid primarily derived from the seeds of the lotus plant, specifically from Nelumbo nucifera. This compound has garnered attention for its potential therapeutic properties, particularly in the fields of oncology and vascular health. Liensinine is classified as a type of isoquinoline alkaloid, sharing structural similarities with other compounds such as isoliensinine and neferine.
Liensinine is extracted from the seed embryo of the lotus plant, which has been used in traditional medicine for centuries. The extraction process typically involves various chromatographic techniques to isolate the alkaloid from crude plant materials. In terms of classification, liensinine belongs to the isoquinoline alkaloids, a group known for their diverse biological activities.
The synthesis of liensinine can be achieved through several methods, including both natural extraction and chemical synthesis. The natural extraction involves using countercurrent chromatography, which allows for efficient separation without significant sample loss. This method utilizes a two-phase solvent system that can include n-alkanes, halohydrocarbons, fatty alcohols, and ethers to separate liensinine from other constituents in the plant material .
The countercurrent chromatographic method operates by continuously distributing the sample between two immiscible liquid phases. This technique offers high recovery rates and purity levels exceeding 95% for the isolated product. The specific conditions such as temperature, pressure, and solvent composition are optimized to enhance yield and minimize degradation during extraction .
The molecular formula of liensinine is , and its structure features a complex arrangement typical of isoquinoline alkaloids. The compound contains multiple rings and functional groups that contribute to its biological activity.
Liensinine participates in various chemical reactions that are critical for its biological activity. For instance, it has been shown to inhibit several cellular processes associated with cancer growth and inflammation.
The mechanisms through which liensinine exerts its effects involve modulation of signaling pathways associated with cell survival, apoptosis, and inflammation. For example, it has been shown to suppress the expression of inflammatory mediators such as interleukin-6 and nitric oxide synthase .
Liensinine's mechanism of action is multifaceted:
Relevant analyses indicate that liensinine exhibits significant antioxidant properties alongside its cytotoxic effects against various cancer cell lines .
Liensinine has several scientific applications:
Liensinine, a bisbenzylisoquinoline alkaloid (BIA), is deeply rooted in the ethnopharmacological practices of Asia, particularly within Traditional Chinese Medicine (TCM). Isolated from the seed embryo (Lian Zi Xin) of the sacred lotus (Nelumbo nucifera Gaertn.), this plant has been revered for over 3,000 years as a symbol of purity and a reservoir of bioactive compounds [4] [10]. Historical texts document the use of lotus plumule for treating "heat-clearing" conditions—a TCM concept often associated with febrile diseases, cardiovascular disturbances, and inflammatory states [8] [10]. The ethnopharmacological legacy of Nelumbo nucifera exemplifies the syncretic integration of traditional knowledge into modern drug discovery paradigms. Notably, this aligns with broader trends where 40% of pharmaceuticals derive from nature and traditional knowledge, as seen with artemisinin (from Artemisia annua) and vinblastine (from Catharanthus roseus) [4] [6]. Liensinine's emergence reflects a targeted validation of TCM principles through contemporary pharmacological methods.
Nelumbo nucifera synthesizes liensinine and related BIAs (neferine, isoliensinine) primarily in specialized tissues—notably the leaf and plumule (seed embryo)—with concentrations varying across developmental stages [10]. The plant's biosynthetic pathway initiates with the condensation of dopamine and 4-hydroxyphenylacetaldehyde to form (S)-norcoclaurine, the universal precursor to BIAs [12] [22]. Enzymatic transformations—catalyzed by cytochrome P450 oxidases, methyltransferases, and oxidoreductases—then yield key intermediates like (R)-reticuline. Crucially, lotus BIAs exhibit R-chirality dominance, contrasting with the S-configured alkaloids typical of other Ranunculales plants like poppy [10] [18]. This stereochemical divergence suggests unique enzyme substrate specificity in lotus. Recent transcriptomic analyses have identified genes encoding norcoclaurine synthase (NnNCS) and reticuline oxidase (NnOXR) in plumule tissues, providing targets for metabolic engineering [12] [22].
Table 1: Distribution of Major Alkaloids in Nelumbo nucifera Tissues
Alkaloid | Chemical Class | Primary Tissue Localization | Relative Abundance |
---|---|---|---|
Liensinine | Bisbenzylisoquinoline | Plumule (Embryo) | High |
Neferine | Bisbenzylisoquinoline | Leaf, Plumule | High |
Isoliensinine | Bisbenzylisoquinoline | Plumule | Moderate |
Nuciferine | Aporphine | Leaf | High |
Armepavine | Monobenzylisoquinoline | Leaf, Rhizome | Low-Moderate |
Modern pharmacology has repositioned liensinine from a traditional remedy to a candidate for multi-target therapy. Its dibenzoquinoline core enables diverse molecular interactions, underpinning activities against cancer, inflammatory disorders, oxidative stress, and metabolic dysregulation [2] [5] [9]. This broad therapeutic profile aligns with the "polypharmacology" paradigm, where single natural compounds modulate multiple disease-relevant pathways—contrasting with the "one target, one drug" model [1] [6]. Advances in analytical chemistry (e.g., HPLC-ESI-MS/MS) and computational biology have accelerated liensinine’s characterization and target identification, cementing its translational potential [8] [10] [23].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7